C20H22ClN7O2S
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Overview
Description
The compound with the molecular formula C20H22ClN7O2S Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which minimizes its sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine is synthesized by reacting 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base. The reaction is typically carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of Loratadine involves a multi-step synthesis process. The key steps include:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position.
Final coupling: The final step involves coupling the intermediate with ethyl chloroformate to form Loratadine.
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride.
Substitution reagents: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antihistamines and their interactions.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Widely used in clinical trials for treating allergic rhinitis and urticaria.
Industry: Employed in the formulation of over-the-counter allergy medications.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with a similar mechanism of action.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties. It is particularly effective in treating chronic allergic conditions without causing significant drowsiness .
Properties
Molecular Formula |
C20H22ClN7O2S |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-[3-(dimethylamino)propylsulfanyl]-10,12-dimethyl-3,4,6,8,10,12-hexazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-11,13-dione |
InChI |
InChI=1S/C20H22ClN7O2S/c1-25(2)10-7-11-31-19-24-23-17-14-16(26(3)20(30)27(4)18(14)29)22-15(28(17)19)12-8-5-6-9-13(12)21/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI Key |
OECIDXIPSVWGFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=NN=C(N3C(=N2)C4=CC=CC=C4Cl)SCCCN(C)C)C(=O)N(C1=O)C |
Origin of Product |
United States |
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